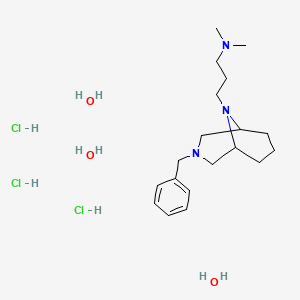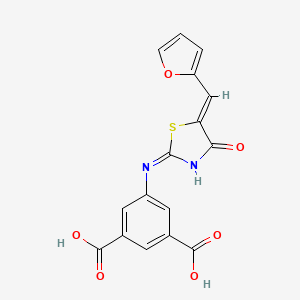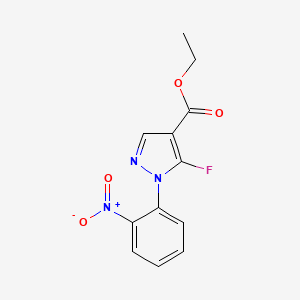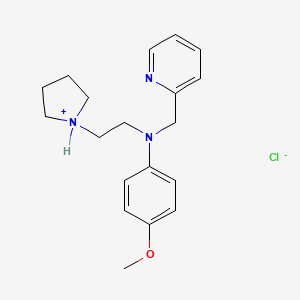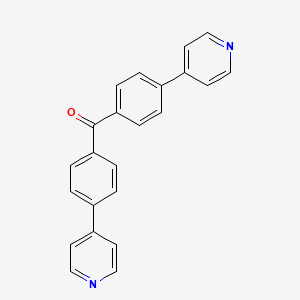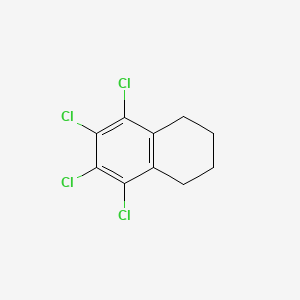
Tetrachloro tetrahydro naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloro tetrahydro naphthalene is an organic compound with the molecular formula C₁₀H₈Cl₄ It is a chlorinated derivative of tetrahydronaphthalene, characterized by the presence of four chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloro tetrahydro naphthalene can be synthesized through the chlorination of tetrahydronaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the tetrahydronaphthalene molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Tetrachloro tetrahydro naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various chlorinated derivatives and functionalized naphthalenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrachloro tetrahydro naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Tetrachloro tetrahydro naphthalene can be compared with other chlorinated naphthalenes, such as:
Hexachloronaphthalene: Known for its higher degree of chlorination and different chemical properties.
Tetrachloronaphthalene: Similar in structure but lacks the tetrahydro component, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific chlorination pattern and the presence of the tetrahydro moiety, which imparts distinct chemical and physical properties compared to other chlorinated naphthalenes.
Properties
Molecular Formula |
C10H8Cl4 |
|---|---|
Molecular Weight |
270.0 g/mol |
IUPAC Name |
5,6,7,8-tetrachloro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H8Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H2 |
InChI Key |
WHHKXBGHEPIYII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


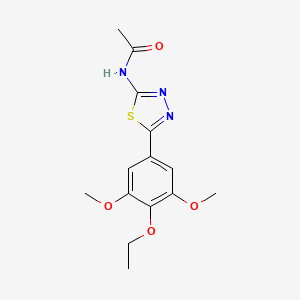

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
